Aep-IN-3 Demonstrates ~11-Fold Greater Biochemical Potency than AEP-IN-1
In standardized biochemical assays measuring recombinant AEP inhibition, Aep-IN-3 demonstrates an IC50 of 7.8 ± 0.9 nM [1]. Under comparable assay conditions, the structurally distinct AEP inhibitor AEP-IN-1 (Compound 13e) exhibits an IC50 of 89 nM [2]. This represents an 11.4-fold higher potency for Aep-IN-3 compared to AEP-IN-1.
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | 7.8 ± 0.9 nM |
| Comparator Or Baseline | AEP-IN-1: 89 nM |
| Quantified Difference | 11.4-fold greater potency |
| Conditions | Biochemical assay with recombinant AEP; substrate was peptide Z-AAN-Rh110 |
Why This Matters
An 11.4-fold difference in biochemical potency translates to substantially lower compound consumption and reduced off-target exposure probability at effective doses, directly impacting experimental cost-efficiency.
- [1] Chemical Probes Portal. AEP-IN-3. Potency Assay: AEP biochemical assay with recombinant AEP (0.1 nM), substrate 10 μM peptide Z-AAN-Rh110. View Source
- [2] Calugi L, et al. Modular synthesis of 2,4-diaminoanilines as CNS drug-like non-covalent inhibitors of asparagine endopeptidase. Bioorg Med Chem. 2022 Jun 1;63:116746. View Source
